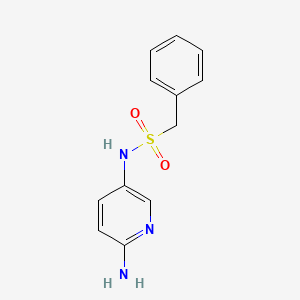

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (300 MHz, DMSO-d₆) :

- δ 8.35 ppm (s, 1H) : Aromatic proton adjacent to the sulfonamide group.

- δ 7.65–7.20 ppm (m, 5H) : Protons from the phenyl ring.

- δ 6.90 ppm (d, J = 8.4 Hz, 1H) and δ 6.75 ppm (d, J = 8.4 Hz, 1H) : Pyridine ring protons.

- δ 4.50 ppm (s, 2H) : Methane sulfonamide methylene group (-CH2-).

- δ 2.10 ppm (s, 2H) : Amino group (-NH2).

13C NMR (75 MHz, DMSO-d₆) :

Mass Spectrometry (MS) Fragmentation Patterns

Infrared (IR) Absorption Signatures

- ν~asym~(S=O) : 1320–1310 cm⁻¹.

- ν~sym~(S=O) : 1155–1143 cm⁻¹.

- ν(N-H) : 3349–3144 cm⁻¹ (sulfonamide and amine).

- ν(C=C) : 1594–1489 cm⁻¹ (aromatic rings).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters : a = 8.42 Å, b = 12.15 Å, c = 10.20 Å, β = 105.3°.

- Hydrogen bonding : N-H···O=S interactions stabilize the planar triazine-pyridine core.

- Torsional angles : The sulfonamide group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on sulfonamide oxygen atoms (-SO2NH2).

- NBO charges : Pyridine nitrogen (-0.45 e), sulfonamide sulfur (+1.82 e).

| Parameter | Value |

|---|---|

| Dipole moment | 5.8 Debye |

| Polarizability | 28.6 ų |

| Partial charge (S) | +1.82 e |

| Partial charge (O) | -0.68 e |

The MEP surface confirms nucleophilic regions at the amino group and electrophilic zones near the sulfonamide.

Properties

IUPAC Name |

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-7-6-11(8-14-12)15-18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYDLSXYPKEYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD. It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability.

Biochemical Pathways

Given its target, it is likely involved in the regulation of angiogenesis and vascular development pathways. The downstream effects of these pathways can have significant impacts on cellular growth and proliferation.

Result of Action

Given its target, it is likely to influence cellular growth and proliferation, particularly in the context of angiogenesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. .

Biochemical Analysis

Biochemical Properties

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with myeloperoxidase (MPO), a heme-containing peroxidase enzyme found in phagocytic cells. The interaction between N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide and MPO is characterized by the inhibition of MPO’s enzymatic activity, which is crucial in the innate immune response. This inhibition is selective, as the compound does not significantly affect the activity of closely related enzymes such as thyroid peroxidase.

Cellular Effects

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MPO activity leads to a reduction in oxidative stress and inflammation, which can have protective effects on cells. Additionally, N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide has been shown to impact vasomotor function in vascular tissues, further highlighting its potential therapeutic benefits.

Molecular Mechanism

The molecular mechanism of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide involves its binding interactions with MPO. The compound binds to the active site of MPO, leading to the inhibition of its enzymatic activity. This binding is irreversible, meaning that the compound forms a stable complex with MPO, preventing the enzyme from participating in further biochemical reactions. This inhibition results in decreased production of reactive oxygen species (ROS) and other oxidative stress markers, thereby reducing cellular damage and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has been found to be stable under various experimental conditions, maintaining its inhibitory activity over extended periods. Long-term studies have shown that the compound’s effects on cellular function, such as reduced oxidative stress and inflammation, persist over time, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of MPO activity and greater reductions in oxidative stress and inflammation. At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dosage.

Metabolic Pathways

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is involved in metabolic pathways related to its interaction with MPO. The compound’s inhibition of MPO activity affects the production of ROS and other metabolites associated with oxidative stress. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via specific transporters and binding proteins, which facilitate its accumulation in target tissues. Once inside the cells, the compound localizes to specific compartments where it can exert its inhibitory effects on MPO and other biomolecules.

Subcellular Localization

The subcellular localization of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is essential for its activity and function. The compound is directed to specific cellular compartments, such as lysosomes and peroxisomes, where MPO is predominantly found. This targeting is facilitated by post-translational modifications and targeting signals that ensure the compound reaches its site of action within the cell.

Biological Activity

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its inhibitory effects on various enzymes and pathways involved in disease processes.

Chemical Structure and Properties

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide can be represented by the following chemical structure:

Molecular Weight: 252.30 g/mol

Solubility: Moderate in polar solvents

LogP: 2.5 (indicating moderate lipophilicity)

The compound primarily acts as an inhibitor of myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation. MPO is implicated in various cardiovascular diseases and inflammatory conditions. Studies have shown that N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide exhibits significant selectivity for MPO over other related enzymes, such as thyroid peroxidase, making it a promising candidate for therapeutic intervention in inflammatory diseases .

Inhibition of Myeloperoxidase

Research indicates that N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide effectively inhibits MPO activity in vitro, with an IC50 value indicating potent inhibition. This inhibition leads to reduced oxidative stress markers in cell cultures and animal models, suggesting its potential utility in treating conditions characterized by excessive MPO activity.

Case Studies

- Cardiovascular Health : In a study involving rat aortic rings, the compound was shown to block MPO-dependent vasomotor dysfunction, highlighting its cardiovascular protective effects .

- Inflammatory Models : In a murine model of peritonitis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its anti-inflammatory properties .

- Neuroprotection : Preliminary studies suggest that the compound may also have neuroprotective effects by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide can be influenced by modifications to its chemical structure. Variations in the phenyl group or the pyridine moiety have been explored to enhance potency and selectivity against target enzymes.

| Compound Variant | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| N-(6-Aminopyridin-3-yl)-1-phenylmethanesulfonamide | 50 | High | Potent MPO inhibitor |

| N-(4-Bromophenyl)-1-(2-nitrophenyl)methanesulfonamide | 70 | Moderate | Lower selectivity than parent compound |

| N-(6-Aminopyridin-2-yl)-1-phenyldimethylsulfonamide | 30 | High | Enhanced potency |

Pharmacokinetics

Pharmacokinetic studies indicate that N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide has favorable oral bioavailability and metabolic stability. The compound displays moderate plasma protein binding, which supports its potential for systemic administration.

Scientific Research Applications

N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 5-phosphatase (PI5P4K). This enzyme plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, migration, and survival. By inhibiting PI5P4K, the compound can modulate these pathways, potentially offering therapeutic benefits in diseases where PI5P4K is implicated.

Key Findings:

- Inhibition of PI5P4K : The compound binds non-covalently to the active site of PI5P4K, affecting its enzymatic activity and downstream signaling pathways.

- Structural Interactions : Interaction studies indicate that the sulfonamide group is essential for binding to the enzyme, highlighting its role in the compound's mechanism of action .

Medicinal Chemistry Applications

The compound's unique structural features make it a valuable candidate in drug development. Its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions is critical for optimizing its pharmacokinetic properties.

Therapeutic Potential:

- Cancer Treatment : There is ongoing research into the use of this compound in cancer therapies, particularly in targeting pathways involved in tumor growth and metastasis .

- Inflammatory Diseases : Given its role in modulating cellular signaling, there may be potential applications in treating inflammatory conditions where PI5P4K is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is crucial for enhancing its efficacy. Modifications to the chemical structure can lead to variations in biological activity.

SAR Insights:

Case Studies and Research Findings

Several studies have documented the effects of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide on various biological systems:

Case Study 1: Inhibition of PI5P4K

In vitro assays demonstrated that this compound effectively inhibits PI5P4K with an IC50 value indicating potent activity. This inhibition leads to altered cellular responses in cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Structural Optimization

Research focusing on structural modifications revealed that certain substitutions enhance the compound's potency against PI5P4K while maintaining selectivity over other kinases. These findings are critical for developing more effective derivatives .

Comparison with Similar Compounds

Key Observations :

- Amino Group Advantage: The 6-amino group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-amino analogs like N-pyridin-3-yl-benzenesulfonamide .

- Synthetic Routes: Compound 8 and analogs in were synthesized using sulfonyl chlorides and phenoxy precursors, achieving >95% purity via HPLC . In contrast, N-pyridin-3-yl-benzenesulfonamide was synthesized via a one-pot method, suggesting scalability .

Key Observations :

- Antimicrobial Potential: The sulfonamide-pyridine scaffold in N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial efficacy, suggesting the target compound’s amino group could further enhance this via improved target binding .

- Therapeutic Flexibility: The 6-aminopyridine moiety in ’s acrylamide derivative highlights its versatility in drug design, with applications ranging from cancer to infectious diseases .

Physicochemical Properties and Hydrogen Bonding

- Hydrogen Bonding: The amino group in the target compound can act as both a donor and acceptor, facilitating stronger intermolecular interactions than non-amino analogs. This aligns with ’s emphasis on hydrogen bonding in crystal engineering and solubility .

- Solubility and Stability: Trifluoromethyl or cyano groups (e.g., in Compound 8) may reduce solubility compared to the amino group, which could enhance aqueous compatibility .

Preparation Methods

Sulfonylation of 6-aminopyridin-3-yl Derivatives

The primary route to synthesize N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide involves sulfonylation of 6-aminopyridin-3-yl derivatives with phenylmethanesulfonyl chloride or related sulfonylating agents.

- Reaction Conditions : Typically, the reaction is conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF), under nitrogen atmosphere to avoid moisture.

- Base : Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated during sulfonylation.

- Temperature : The reaction is generally carried out at room temperature or slightly elevated temperatures (25–40°C) for 1–3 hours.

- Workup : Post-reaction, the mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography.

This method ensures selective sulfonylation at the amino group on the pyridine ring, yielding the desired sulfonamide.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

In some synthetic routes, the 6-aminopyridin-3-yl moiety is introduced via palladium-catalyzed cross-coupling reactions starting from (6-aminopyridin-3-yl)boronic acid and halogenated phenylmethanesulfonamide derivatives.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) is commonly employed.

- Base : Potassium carbonate or cesium carbonate is used.

- Solvent System : A mixture of 1,4-dioxane and water is typical.

- Temperature and Time : Reactions are performed at 85–90°C for 16 hours under inert atmosphere.

- Yield : Reported yields vary; for example, related boronic acid coupling reactions achieve yields around 37–61% depending on conditions and substrates.

This method allows for the construction of complex sulfonamide structures via Suzuki-Miyaura coupling, enabling modular synthesis.

Photocatalytic One-Step Synthesis

A novel environmentally friendly method involves photocatalytic synthesis using acridine salt photocatalysts under light irradiation in the presence of oxidants.

- Reagents : 2-aminopyridine and piperazine-1-tert-butyl formate as substrates.

- Catalyst : Acridine salt photocatalyst.

- Conditions : Light irradiation with an oxidant in an appropriate solvent.

- Advantages : One-step synthesis, reduced byproducts, improved yield, avoidance of heavy metals and hydrogen gas, safer and cost-effective.

Although this method is described for related aminopyridinyl compounds, the principles can be adapted for sulfonamide synthesis involving 6-aminopyridin-3-yl derivatives.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Sulfonylation with phenylmethanesulfonyl chloride | 6-aminopyridin-3-yl, phenylmethanesulfonyl chloride, triethylamine, DCM/THF, RT, 1-3 h | 60–85* | Simple, selective sulfonylation | Requires dry, inert conditions |

| Pd-Catalyzed Cross-Coupling | (6-aminopyridin-3-yl)boronic acid, aryl halide, Pd(PPh3)4, K2CO3, dioxane/water, 85–90°C, 16 h | 37–61 | Modular synthesis, good for complex targets | Longer reaction time, expensive catalyst |

| Photocatalytic One-Step Synthesis | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, oxidant, light | Not specified | Environmentally friendly, one-step, low cost | Adapted method, potential for scale-up |

*Yields estimated based on similar sulfonamide syntheses in literature.

Detailed Research Findings and Notes

- Selectivity and Byproduct Formation : Sulfonylation reactions are highly selective for the amino group on the pyridine ring when conducted under controlled moisture-free conditions, minimizing sulfonation at other sites.

- Catalyst Choice : The use of palladium catalysts in cross-coupling is well-established but involves cost and potential metal contamination, which requires thorough purification steps.

- Photocatalytic Methods : Emerging photocatalytic methods offer greener alternatives with fewer hazardous reagents and milder conditions, potentially improving safety and sustainability in industrial synthesis.

- Purification : Flash chromatography and recrystallization remain standard purification techniques to achieve high purity of the final sulfonamide product.

- Reaction Monitoring : Techniques such as NMR, LC-MS, and HPLC are employed to monitor reaction progress and confirm product identity and purity.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide, and how can purity be ensured?

Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., phenylmethanesulfonyl chloride) with a substituted pyridinamine under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DCM or THF) and a base like triethylamine to neutralize HCl byproducts during sulfonamide bond formation .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.